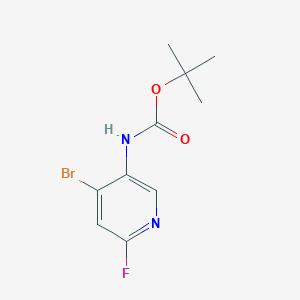

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate

Description

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the 3-position of a pyridine ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 6-positions, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective functionalization of the pyridine ring during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-bromo-6-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHBDQGSWVGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate typically involves the reaction of 4-bromo-6-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like cesium carbonate in solvents such as toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is synthesized through a multi-step process involving key reactions such as cyclization, reduction, and nucleophilic substitution. The synthesis typically begins with 4-bromo-6-fluoropyridine reacted with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is performed under inert conditions to minimize side reactions, followed by purification techniques such as recrystallization or chromatography .

Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in developing inhibitors for cyclin-dependent kinases (CDKs), which are essential targets in cancer therapy. For example, it is a precursor for NVP-2, an inhibitor of CDK9 with demonstrated antitumor activity .

Mechanism of Action :

The compound interacts with specific enzymes or receptors, modulating their activity. Its structure allows effective binding to active sites on target proteins, inhibiting their functions .

Biological Studies

This compound has been employed as a probe in biological assays to study enzyme activity and protein interactions. It has shown potential as an enzyme inhibitor and has been linked to the modulation of pathways involved in cancer progression .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in human colorectal carcinoma cells at low concentrations (IC50 values in the nanomolar range), suggesting its potential for development as an anticancer therapeutic agent .

Colorectal Cancer Study

In experiments using human embryonic kidney cells engineered for WNT signaling pathways, this compound showed potent inhibition of β-catenin mutation-driven WNT pathway activity with an IC50 value around 23 nM. This highlights its potential role in targeting specific cancer pathways .

Antimicrobial Testing

Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Further research is necessary to elucidate the specific mechanisms involved and establish its efficacy as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in halogen substituent types, positions, and additional functional groups. Key examples from literature include:

Key Observations:

- Halogen Position and Reactivity : The 4-bromo-6-fluoro substitution in the target compound creates an electron-deficient pyridine ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to analogues like tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate, where the 2-chloro substituent provides less activation .

- Scaffold Diversity: Non-pyridine analogues, such as bicyclic carbamates (e.g., PharmaBlock’s PBLJ2731 ), highlight the Boc group’s versatility in stabilizing amines across diverse molecular architectures.

Functional Group Comparisons

Bromo vs. Chloro vs. Fluoro :

- Bromine : Facilitates cross-coupling due to moderate electronegativity and polarizability.

- Fluorine : Strong electron-withdrawing effect increases ring electron deficiency, accelerating reactions like SNAr (nucleophilic aromatic substitution) .

- Chlorine : Less electron-withdrawing than fluorine, leading to slower reactivity in analogous positions .

Carbamate Variations :

Research Findings and Implications

Stability and Deprotection

- The electron-deficient pyridine ring in the target compound may increase the Boc group’s lability under acidic conditions compared to aliphatic carbamates (e.g., bicyclic derivatives in ). This property is advantageous for controlled deprotection in multi-step syntheses.

Biological Activity

Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate, with the CAS number 1514932-23-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to function as an enzyme inhibitor, which can modulate various biochemical pathways. Its structure allows it to bind effectively to active sites on target proteins, potentially altering their conformation and inhibiting their activity.

Target Enzymes

- Cyclin-dependent Kinases (CDKs) : Research indicates that similar compounds have shown inhibitory effects on CDK8 and CDK19, which are implicated in cancer progression .

- WNT Signaling Pathway : Inhibition of this pathway has been linked to colorectal cancer, suggesting that this compound may exhibit anticancer properties .

Anticancer Properties

A study evaluated the compound's effect on human colorectal carcinoma cells, revealing significant inhibition of cell proliferation at low concentrations (IC50 values in the nanomolar range). This suggests potential for development as an anticancer therapeutic agent.

Antimicrobial Activity

Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains. Further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Case Studies

- Colorectal Cancer Study : In a controlled experiment using human embryonic kidney cells engineered for WNT signaling pathways, this compound demonstrated potent inhibition of β-catenin mutation-driven WNT pathway activity with an IC50 value of approximately 23 nM .

- Antimicrobial Testing : A series of assays against Gram-positive and Gram-negative bacteria indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the standard synthetic routes for Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Fluorination : Fluorine introduction via electrophilic fluorinating agents like Selectfluor or NFSI (N-fluorobenzenesulfonimide) under inert conditions (e.g., anhydrous DMF at 60–80°C).

- Bromination : Bromine substitution at the 4-position using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ or acetonitrile.

- Carbamate Protection : Reaction of the amine group with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) in THF or DCM .

Optimization : Use kinetic studies (e.g., in situ NMR or LC-MS monitoring) to adjust stoichiometry, temperature, and solvent polarity. For example, reducing NBS equivalents to 1.1–1.2 mol can minimize di-brominated byproducts.

Q. How are the key physicochemical properties (e.g., solubility, stability) of this compound characterized?

- Solubility : Measured via shake-flask method in solvents (DMSO, acetonitrile, water) at 25°C, validated by HPLC-UV .

- Stability : Assessed under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C for 24h) and thermal stress (TGA/DSC analysis up to 200°C). The Boc group is labile in strong acids (TFA), necessitating anhydrous storage at –20°C for long-term stability .

Advanced Research Questions

Q. How can competing reactivity of the bromo and fluoro substituents be managed in cross-coupling reactions?

The bromine at C4 is more reactive than fluorine in Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower C–Br bond dissociation energy. To prioritize bromine participation:

- Use Pd(PPh₃)₄ with aryl boronic acids in a 1:1.5 molar ratio (compound:boronic acid) at 80–100°C in toluene/EtOH (3:1).

- For selective C–F activation, employ Ni(COD)₂ with N-heterocyclic carbene (NHC) ligands under microwave irradiation (120°C, 1h) .

Troubleshooting : Monitor reaction progress via ¹⁹F NMR to track fluorine retention.

Q. What analytical strategies resolve discrepancies in crystallographic data for this compound?

- X-ray Diffraction : Use SHELXL for structure refinement. If disorder is observed (e.g., Boc group rotamers), apply restraints (SIMU/DELU) and analyze residual electron density maps .

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F contacts) .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in bromine displacement?

- Kinetic Isotope Effect (KIE) : Compare rates using deuterated solvents (DMSO-d₆ vs. DMSO). A primary KIE (>1) suggests radical intermediates.

- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radical pathways. Suppression of product formation indicates radical involvement.

- Computational Modeling : Transition state analysis (Gaussian 16) at the M06-2X/def2-TZVP level to compare activation barriers for SNAr vs. radical mechanisms .

Q. What strategies improve regioselectivity in subsequent derivatization (e.g., introducing heterocycles at C4 or C6)?

- Directing Groups : Install a temporary pyridine-N-oxide to enhance C6 fluorine’s leaving-group ability in SNAr reactions.

- Protection/Deprotection : Use TMS-protected intermediates to block C4 bromine during C6 functionalization, followed by TBAF-mediated deprotection .

Methodological Considerations

Q. How are byproducts (e.g., di-Boc derivatives or dehalogenated species) identified and minimized?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts.

- Mass Spectrometry : HRMS (ESI+) identifies di-Boc adducts ([M+2Boc+H]⁺) and dehalogenated species ([M–Br+H]⁺).

- Mitigation : Optimize Boc protection step by limiting Boc₂O to 1.05 equivalents and using scavengers (e.g., DMAP) to prevent over-substitution .

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites. For example, C4 bromine has higher electrophilicity (f⁻ = 0.15) than C6 fluorine (f⁻ = 0.08).

- Machine Learning : Train models on PubChem reaction data to predict coupling partner compatibility (e.g., aryl boronic acids with electron-withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.